molecular formula C17H17N3OS B2825659 4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine CAS No. 379247-46-8

4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine

Cat. No.: B2825659
CAS No.: 379247-46-8
M. Wt: 311.4
InChI Key: FSMZEHQTYAMEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine is a synthetic thieno[2,3-d]pyrimidine derivative designed for advanced chemical and pharmacological research. This scaffold is structurally analogous to purines, which allows its derivatives to interact with the ATP-binding pockets of various kinases, making it a valuable core structure for developing enzyme inhibitors . The incorporation of the morpholine ring is a strategic feature known to enhance aqueous solubility and modulate binding affinity to biological targets, thereby improving the compound's drug-like properties . The synthetic utility of this compound is high, as the 4-position is typically occupied by a chlorine atom in key precursors (such as 4-chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine), enabling facile functionalization via nucleophilic aromatic substitution . Researchers can leverage this reactive site to introduce a diverse array of amines and other nucleophiles, creating targeted libraries for structure-activity relationship (SAR) studies . Key Research Applications: • Kinase Inhibitor Development: Serves as a critical intermediate for synthesizing potential therapeutic agents targeting cancer and inflammatory diseases . • Medicinal Chemistry: The core structure is a privileged scaffold in drug discovery, with documented activities for related compounds including anticancer, antimicrobial, and anti-inflammatory effects . • Chemical Biology: Useful as a tool compound for probing cellular signaling pathways and understanding protein-ligand interactions . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-12-18-16(20-7-9-21-10-8-20)14-11-15(22-17(14)19-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMZEHQTYAMEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve high purity levels required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications in Thienopyrimidine Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Position 2 Substituent Position 6 Substituent Position 4 Substituent Key References
4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine Thieno[2,3-d]pyrimidine Methyl Phenyl Morpholine
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine Thieno[2,3-d]pyrimidine Chloro - Morpholine
4-(2-Mercaptothieno[2,3-d]pyrimidin-4-yl)morpholine Thieno[2,3-d]pyrimidine Mercapto (-SH) - Morpholine
Furan-2-yl[4-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone Thieno[2,3-d]pyrimidine Methyl Phenyl Piperazine
2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine derivatives Thieno[3,2-d]pyrimidine Chloro Variable Morpholine
Key Observations:

Position 2 Substituents :

  • Chloro and mercapto groups at position 2 (e.g., compounds 2 and 3) enhance reactivity for further functionalization via nucleophilic substitution or coupling reactions .
  • Methyl groups (main compound) may improve metabolic stability compared to halogens .

Position 4 Substituents: Morpholine is a common substituent due to its hydrogen-bonding capability and moderate lipophilicity.

Core Isomerism: Thieno[2,3-d]pyrimidine vs. thieno[3,2-d]pyrimidine isomers (compound 5) differ in electronic distribution, affecting interactions with biological targets. For example, thieno[3,2-d]pyrimidines may exhibit stronger π-stacking due to altered sulfur positioning .

Physicochemical Properties

Property Main Compound 4-(2-Chloro) Derivative (Compound 2) Thieno[3,2-d]pyrimidine (Compound 5)
Molecular Weight ~323 g/mol (estimated) 255.72 g/mol ~300–350 g/mol
Solubility Low (lipophilic) Moderate in DMSO Variable based on substituents
Stability Stable under inert gas Sensitive to hydrolysis Depends on substituents
Synthetic Accessibility Moderate High (commercial availability) Moderate

Q & A

Q. Key Considerations :

  • Temperature control (-78°C) prevents side reactions.
  • Use anhydrous solvents to avoid hydrolysis of intermediates.

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • 1H NMR : Confirm morpholine protons (δ ~3.5 ppm as a singlet) and aromatic protons from the phenyl group (δ ~7.2–7.5 ppm). For example, similar morpholine-containing analogs show distinct splitting patterns in DMSO-d6 .
  • LCMS : Molecular ion peaks (e.g., [M+H]+) validate molecular weight. A related pyrimidine derivative displayed [M+H]+ at m/z 367.5 .
  • Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values.

Q. Methodological Tip :

  • Use high-resolution NMR (600 MHz) to resolve overlapping peaks in aromatic regions .

Advanced: How do structural modifications (e.g., substituents on the thienopyrimidine core) influence biological activity?

Answer:
Substituent effects are critical for target selectivity and potency. For example:

SubstituentCore PositionBiological ImpactSource
Methyl 2-positionEnhances metabolic stability
Phenyl 6-positionImproves receptor selectivity
Chloro 2-positionIncreases antimicrobial activity

Q. Experimental Design :

  • Compare analogs in enzyme inhibition assays (e.g., kinase panels) to map structure-activity relationships (SAR).
  • Use molecular docking to predict substituent interactions with binding pockets .

Advanced: How can contradictory data on biological activity across studies be resolved?

Answer:
Contradictions often arise from:

Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ATP concentration in kinase assays).

Substituent Effects : Minor structural changes (e.g., methyl vs. ethyl groups) alter lipophilicity and bioavailability .

Q. Resolution Strategies :

  • Standardized Protocols : Replicate studies using identical conditions (e.g., IC50 measurements at fixed ATP levels).
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO% in assays).

Advanced: What methodological approaches optimize reaction yields during synthesis?

Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for coupling reactions to reduce byproducts.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance SNAr efficiency for morpholine incorporation .
  • In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times.

Q. Case Study :

  • A methyl-substituted analog achieved 82% yield using n-BuLi/THF at -78°C, highlighting the importance of cryogenic conditions .

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?

Answer:

  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CNS permeability. For example, phenyl groups increase logP, enhancing membrane penetration but risking toxicity .
  • Dynamics Simulations : Molecular dynamics (MD) simulate binding stability with targets (e.g., kinase domains) to prioritize derivatives with prolonged residence times.

Q. Validation :

  • Synthesize top computational candidates and test in vitro (e.g., microsomal stability assays) .

Advanced: What analytical strategies differentiate polymorphic forms of this compound?

Answer:

  • PXRD : Identify crystalline vs. amorphous forms by comparing diffraction patterns.
  • DSC : Measure melting points and enthalpy changes to detect polymorph stability (e.g., Form I vs. Form II).
  • Solid-State NMR : Resolve hydrogen-bonding networks influencing solubility .

Q. Case Study :

  • A morpholine-containing pyrimidine analog showed two polymorphs with 10-fold differences in aqueous solubility .

Advanced: How to troubleshoot low yields in Suzuki-Miyaura coupling steps during derivatization?

Answer:

  • Catalyst Optimization : Replace Pd(OAc)2 with XPhos Pd G3 for sterically hindered substrates.
  • Base Screening : Test K3PO4 vs. Cs2CO3 to enhance transmetallation efficiency.
  • Oxygen Exclusion : Use degassed solvents and inert atmospheres to prevent catalyst poisoning .

Q. Example :

  • A phenyl-substituted derivative achieved 75% yield using XPhos Pd G3 and K3PO4 in dioxane/water .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.